Iohexol-d5 - 928623-33-0

Iohexol-d5

Catalog Number: EVT-1440051
CAS Number: 928623-33-0
Molecular Formula: C19H26I3N3O9
Molecular Weight: 826.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iohexol-d5 is a deuterated version of iohexol, a nonionic, water-soluble contrast medium used in various diagnostic imaging procedures. The addition of deuterium, a stable isotope of hydrogen, to iohexol potentially enhances its properties for certain applications. Iohexol itself has been extensively studied and utilized in clinical settings due to its favorable profile compared to ionic contrast agents. It is known for causing fewer adverse reactions and providing clear visualization of body structures during imaging.

Applications in Various Fields

Myelography

Iohexol has been evaluated in clinical trials for myelography, an imaging procedure used to visualize the spinal cord. In studies conducted in North America and Europe, iohexol was administered to adult patients for lumbar, thoracic, and cervical myelography. It was found to provide equivalent opacification to metrizamide, a previously used contrast agent, but with significantly reduced patient morbidity, including fewer instances of headache, nausea, vomiting, and dizziness. Notably, no epileptogenic activity or mental or psycho-organic syndrome manifestations were observed in the patients receiving iohexol1.

Renal Function Measurement

In veterinary medicine, iohexol has been used as a marker for measuring glomerular filtration rate (GFR) in dogs. The study compared the clearance of iohexol with that of Tc-DTPA, another marker, in dogs with known or suspected renal impairment. The results indicated that iohexol provided comparable but slightly lower clearance rates. The correction factors developed for humans were also found to be satisfactory for use in dogs, validating the software routines used in the automated analyser for canine samples2.

Cardiology

The hemodynamic and electrocardiographic effects of iohexol have been studied in humans undergoing cardiac catheterization. Compared to standard ionic agents, iohexol produced fewer adverse hemodynamic effects, such as systemic hypotension, and did not result in significant electrocardiographic changes. This suggests that iohexol is a safer alternative for patients requiring diagnostic cardiac catheterization, providing good to excellent radiographic opacification with a better tolerance profile4.

Iohexol

Compound Description: Iohexol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging. It is primarily used to enhance the visibility of blood vessels and the urinary tract during X-ray examinations and computed tomography (CT) scans. Iohexol is known for its relatively low incidence of adverse reactions compared to older, high-osmolar contrast agents [, ].

Relevance: Iohexol-d5 is a deuterated form of iohexol, meaning that five hydrogen atoms in the iohexol molecule have been replaced with deuterium atoms. This isotopic substitution is commonly employed in analytical chemistry to create internal standards for mass spectrometry-based quantification. Iohexol-d5 is structurally very similar to iohexol but can be distinguished by mass spectrometry due to its higher molecular weight, allowing for accurate quantification of iohexol in biological samples. This approach is particularly useful when analyzing complex matrices like plasma or serum, where other compounds might interfere with iohexol measurement [].

Iopamidol

Compound Description: Iopamidol, like iohexol, is a non-ionic, low-osmolar radiographic contrast agent used to enhance the visibility of internal structures during medical imaging procedures, including X-ray and CT scans. Iopamidol is often preferred for its low osmolality, which is associated with a lower risk of adverse events, particularly in patients with certain health conditions like kidney problems or heart failure [].

Relevance: Iopamidol belongs to the same chemical class as iohexol, both being triiodinated aromatic compounds. This structural similarity makes iopamidol a relevant compound to consider alongside iohexol-d5, as they may share similar pharmacological properties and applications in medical imaging [].

Iothalamate

Compound Description: Iothalamate is another iodinated contrast agent used in medical imaging. It is an anionic compound, unlike iohexol and iopamidol, which are non-ionic. While still used in certain clinical settings, iothalamate is generally less favored than newer, lower-osmolar contrast agents due to a higher risk of side effects [].

Relevance: Iothalamate, while structurally similar to iohexol-d5 and sharing its use as a contrast agent, exhibits distinct pharmacokinetic properties. Notably, a study comparing iohexol and iothalamate clearance rates found a consistent difference, with iothalamate demonstrating a higher urinary clearance than iohexol. This difference underscores the importance of carefully selecting and standardizing the contrast agent used for accurate glomerular filtration rate measurement [].

Relevance: The paper comparing diatrizoate and iohexol in bowel preparation for CT colonography highlights the evolution of contrast agents towards safer and more tolerable options. While structurally related to iohexol-d5, diatrizoate's ionic nature contributes to its less favorable side effect profile, making iohexol a preferred choice in many clinical settings [].

Overview

Iohexol-d5 is a deuterated form of Iohexol, a nonionic, low osmolar contrast agent widely used in medical imaging. This compound is primarily utilized in computed tomography (CT) scans, where it enhances the contrast of images by attenuating X-ray beams due to its high iodine content. The addition of deuterium atoms in Iohexol-d5 allows for improved tracking and quantification in pharmacokinetic studies and enhances the reliability of analytical methods.

Source

Iohexol-d5 is synthesized through specialized chemical processes that introduce deuterium into the Iohexol structure. This compound is commercially available from various chemical suppliers, including BenchChem and MedchemExpress, which provide detailed specifications and synthesis methods for researchers and pharmaceutical companies .

Classification

Iohexol-d5 belongs to the class of contrast agents used in radiology. It is classified as a nonionic iodinated contrast medium, which means it does not dissociate into ions in solution, making it less likely to cause adverse reactions compared to ionic contrast agents. Its molecular formula is C15H20I3N2O3C_{15}H_{20}I_{3}N_{2}O_{3} with a molecular weight of approximately 821 Da .

Synthesis Analysis

Methods

The synthesis of Iohexol-d5 involves several steps, primarily focusing on the introduction of deuterium atoms into the Iohexol molecule. Common methods include:

  • Deuteration: This process involves replacing hydrogen atoms with deuterium at specific positions within the Iohexol structure. The most common reagents for this purpose are deuterated solvents and deuterating agents.
  • N-Alkylation: A key step in synthesizing Iohexol involves N-alkylation reactions that can be adjusted to incorporate deuterium .

Technical Details

The synthetic route typically includes:

  1. Preparation of Reaction Mixture: Combining Iohexol with deuterated solvents.
  2. Reaction Conditions: Maintaining specific temperature and pressure conditions to facilitate deuterium substitution.
  3. Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels necessary for clinical applications .
Molecular Structure Analysis

Structure

The molecular structure of Iohexol-d5 retains the basic framework of Iohexol but includes deuterium atoms at designated positions. The structural formula can be represented as:

C15H15D5I3N2O3\text{C}_{15}\text{H}_{15}\text{D}_{5}\text{I}_{3}\text{N}_{2}\text{O}_{3}

Data

  • Molecular Weight: Approximately 826 Da (considering the additional mass from deuterium).
  • Chemical Structure: It features multiple hydroxyl groups and a central iodine atom, crucial for its function as a contrast agent.
Chemical Reactions Analysis

Reactions

  • Deuterium Substitution Reactions: These are essential for incorporating deuterium into the molecule.
  • Purification Reactions: Involves crystallization and ion exchange processes to remove impurities .

Technical Details

The major products formed during synthesis include various isotopically labeled derivatives of Iohexol, which can be utilized for different research applications.

Mechanism of Action

Process

The mechanism by which Iohexol-d5 functions as a contrast agent involves:

  1. X-ray Attenuation: The high iodine content in Iohexol-d5 blocks X-rays as they pass through body tissues, enhancing image contrast during CT scans.
  2. Biochemical Pathways: Upon administration, it is absorbed into the bloodstream and excreted by the kidneys without significant metabolism .

Data

  • Pharmacokinetics: The compound is primarily eliminated via renal excretion, making it suitable for assessing kidney function.
  • Action Environment: It operates effectively within structures containing iodine, such as blood vessels and organs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: High stability under physiological conditions.
  • pH Range: Typically neutral to slightly acidic.

Relevant data indicates that Iohexol-d5 maintains its integrity over time, allowing for reliable measurements in clinical settings .

Applications

Scientific Uses

Iohexol-d5 has several important applications in scientific research:

  • Imaging Studies: It enhances visualization during CT scans, critical for diagnosing various medical conditions.
  • Pharmacokinetics Research: Used as an internal standard in mass spectrometry to quantify levels of Iohexol in biological samples .
  • Environmental Monitoring: Employed in studies tracing the transport and fate of iodinated compounds in water systems.
Chemical Characterization of Iohexol-d5

Molecular Structure and Isotopic Composition

Molecular Formula and Deuterium Substitution Patterns

Iohexol-d5 is a deuterated isotopologue of the non-ionic radiographic contrast agent iohexol, specifically engineered with five deuterium atoms (²H or D) replacing protium (¹H) at strategic molecular positions. Its molecular formula is C₁₉H₂₁D₅I₃N₃O₉, with a molecular weight of 826.17 g/mol [2] [8]. The deuterium atoms are incorporated at the acetyl-bound hydroxypropyl moiety, specifically on the methylene groups adjacent to oxygen atoms (positions: -O-CH₂-CD₂- and -O-CH(CD₂OH)-) [4] [7]. This targeted substitution minimizes alterations to the core pharmacophore while creating a significant mass differential essential for analytical discrimination. The structural integrity of the triiodinated benzene ring – responsible for X-ray attenuation – remains intact, preserving the compound's inherent biochemical behavior [8] [4].

Table 1: Molecular Characteristics of Iohexol-d5 vs. Iohexol

PropertyIohexol-d5Non-deuterated IohexolSignificance
Molecular FormulaC₁₉H₂₁D₅I₃N₃O₉C₁₉H₂₆I₃N₃O₉Isotopic labeling confirmation
Molecular Weight (g/mol)826.17821.14+5 Da shift enables MS discrimination
CAS Number928623-33-066108-95-0Unique identifier for deuterated form
Deuterium PositionsAcetyl-bound hydroxypropyl chainN/ATargeted substitution minimizes functional impact

Comparative Analysis with Non-deuterated Iohexol

The primary distinction between iohexol-d5 and its non-deuterated counterpart lies in their mass spectrometry profiles and subtle physicochemical behaviors. The 5 Da mass difference (826.17 vs. 821.14 g/mol) creates distinct ion clusters in mass spectra: iohexol typically shows major ions at m/z 822.1→804.1, while iohexol-d5 appears at m/z 827.1→809.1 [3] [8]. Despite identical covalent structures, deuterium substitution introduces minor polarity differences due to the lower zero-point energy of C-D bonds compared to C-H bonds. This results in slightly enhanced hydrophobic character, measurable through reversed-phase chromatographic retention times where iohexol-d5 typically elutes 0.1-0.3 minutes later than iohexol under identical LC conditions [5] [7]. Crucially, the pKa values, iodine dissociation kinetics, and osmolality remain statistically indistinguishable, ensuring equivalent in vivo distribution when used as a tracer [7] [8].

Physicochemical Properties

Solubility and Stability in Aqueous and Organic Matrices

Iohexol-d5 exhibits high solubility in aqueous matrices (>50 mg/mL in water), mirroring the hydrophilic nature of iohexol due to its polyhydroxyalkyl substituents and amide functionalities [4] [8]. In organic solvents, it demonstrates moderate solubility: 50 mg/mL in DMSO (hygroscopic), and lower solubility in methanol and acetonitrile (requiring ultrasonic assistance for dissolution) [2] [8]. Its stability profile is critically dependent on storage conditions:

  • Aqueous solutions: Stable for ≥1 month at -20°C, but degrade rapidly at room temperature due to potential dehalogenation
  • Solid state: Stable for >3 years at -20°C when protected from light and moisture [2] [4]Deuterium substitution confers marginal stabilization against oxidative degradation, with accelerated stability studies showing <5% decomposition after 6 months at -80°C versus 8-10% for non-deuterated iohexol under identical conditions [8].

Table 2: Solubility and Stability Profiles of Iohexol-d5

MatrixSolubility (mg/mL)Recommended StorageStability Duration
Water≥50-80°C (frozen solution)6 months
Phosphate Buffer pH 7.445-50-20°C1 month
DMSO60 (hygroscopic)Anhydrous, -20°C2 weeks
Methanol15-20 (with sonication)Room temperature (dark)48 hours
Acetonitrile<10Not recommended for long-term storageN/A

Protein Binding and Partition Coefficients

Iohexol-d5 demonstrates negligible plasma protein binding (<5%), consistent with its parent compound, due to its high hydrophilicity and lack of affinity for albumin or globulins [5]. This characteristic is essential for its unhindered glomerular filtration. Its experimental logP (octanol/water partition coefficient) is -2.1 ± 0.3, nearly identical to iohexol's -2.2 ± 0.2, confirming that deuterium substitution does not significantly alter its distribution behavior across biological membranes [9]. The blood-to-plasma ratio ranges from 0.98-1.02 across species (human, rat, feline), indicating uniform partitioning without erythrocyte sequestration [6]. These properties collectively ensure that iohexol-d5 serves as a reliable pharmacokinetic tracer for iohexol, with no compartmentalization biases in biological systems [5] [9].

Synthetic Pathways and Isotopic Labeling Techniques

Deuterium Incorporation Strategies

Deuterium integration into iohexol employs two primary synthetic routes:

  • Post-synthetic Catalytic Exchange: Exposing iohexol to D₂O under controlled pressure (5-10 atm) and temperature (80-100°C) in the presence of platinum or palladium catalysts. This method targets exchangeable protons but results in incomplete deuteration (<3 D-atoms) and potential iodinated ring side reactions [7].
  • Labeled Precursor Approach: The preferred industrial method involves synthesizing 1,3-bis(2,3-dihydroxypropyl)-5-[acetyl(2,3-dihydroxypropyl-d₅)amino]-2,4,6-triiodoisophthalamide from perdeuterated 2,3-dihydroxypropylamine-d₅ (generated via reductive amination of deuterated glycerol-d₈) [8]. This ensures regioselective, high-incorporation deuteration (>99.5 atom% D) at the acetyl-bound alkyl chain. The final coupling reaction utilizes triiodoisophthaloyl chloride under Schotten-Baumann conditions [8] [4].

Critical challenges include preventing deuterium loss during amide bond formation and minimizing isotopic dilution during purification. Modern processes achieve isotopic purities >98% with residual protio-impurities <0.5% as verified by high-resolution mass spectrometry [4] [8].

Purification and Quality Control Protocols

Purification of crude iohexol-d5 requires specialized protocols to remove non-deuterated impurities and synthetic byproducts:

  • Solvent Recrystallization: Sequential washing with 1-methoxy-2-propanol/water mixtures (10:1 v/v) under reflux, achieving >99.5% chemical purity by HPLC [9].
  • Preparative HPLC: Employing C18 columns with methanol-water gradients (20:80 → 50:50) to isolate iohexol-d5 from O-alkylated impurities and incomplete deuteration products [4] [8].

Quality control employs orthogonal methods:

  • Isotopic Purity Assessment: LC-HRMS using extracted ion chromatograms for m/z 825.91 ± 0.02 (M-H⁻ for C₁₉H₂₁D₅I₃N₃O₉)
  • Chemical Purity: Reverse-phase HPLC (HSS-T3 column) with UV detection at 245 nm, requiring ≥98.5% peak area
  • Residual Solvents: GC-MS headspace analysis meeting ICH Q3C guidelines
  • Deuterium Distribution: ²H-NMR in DMSO-d₆ confirming deuteration at specific alkyl positions (δ 3.2-3.7 ppm absence of -CH₂- signals) [4] [8] [2].

Analytical Applications of Iohexol-d5

Properties

CAS Number

928623-33-0

Product Name

Iohexol-d5

IUPAC Name

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C19H26I3N3O9

Molecular Weight

826.2 g/mol

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D

InChI Key

NTHXOOBQLCIOLC-OPCJXEHASA-N

SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Synonyms

5-[Acetyl(2,3-dihydroxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide-d5; Accudenz-d5; Exypaque-d5; Iohexol-d5; Nycodenz-d5; Omnipaque-d5; Omnipaque 140-d5; Omnipaque 240-d5;

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.